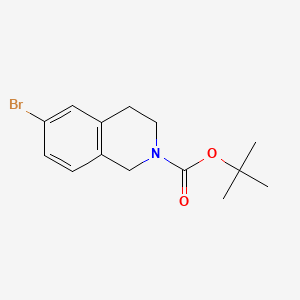

Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 182344-70-3) is a brominated tetrahydroisoquinoline derivative widely used as a synthetic intermediate in pharmaceutical and organic chemistry. Its structure features a tert-butyl carbamate group at the 2-position and a bromine atom at the 6-position of the dihydroisoquinoline ring. The compound is typically synthesized via palladium-catalyzed cross-coupling reactions or halogenation protocols. It is commercially available as a yellow oil with 98% purity and is stored at 2–8°C .

Propriétés

IUPAC Name |

tert-butyl 6-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-7-6-10-8-12(15)5-4-11(10)9-16/h4-5,8H,6-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZIPGDGOBMFCEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678319 | |

| Record name | tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893566-74-0 | |

| Record name | 1,1-Dimethylethyl 6-bromo-3,4-dihydro-2(1H)-isoquinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=893566-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The synthesis begins with the Boc protection of 6-bromo-1,2,3,4-tetrahydroisoquinoline, a secondary amine. The reaction employs di-tert-butyl dicarbonate (Boc₂O) as the protecting agent and N,N-diisopropylethylamine (DIPEA) as a base in anhydrous tetrahydrofuran (THF) at room temperature. The base deprotonates the amine, facilitating nucleophilic attack on Boc₂O to form the carbamate derivative.

-

Reagents :

-

6-Bromo-1,2,3,4-tetrahydroisoquinoline (22.1 mmol)

-

Boc₂O (24 mmol)

-

DIPEA (22.1 mmol)

-

THF (100 mL)

-

-

Steps :

-

The amine and DIPEA are dissolved in THF under inert atmosphere.

-

Boc₂O is added dropwise, and the mixture stirs at room temperature for 12–24 hours.

-

The reaction is quenched with 1 M H₃PO₄ (pH ≈ 2), and the product is extracted with ethyl acetate.

-

The organic layer is dried (Na₂SO₄), concentrated, and purified via silica gel chromatography (EtOAc/heptane gradients).

-

Yield and Isomeric Control

The reaction typically yields 88–96% of the Boc-protected product. However, the starting material often contains 6-bromo and 8-bromo isomers in a 3:1 ratio, leading to a mixture of tert-butyl 6-bromo- and 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylates. Chromatographic separation using EtOAc/heptane (1:20 to 1:10) resolves these isomers, with the 6-bromo derivative eluting first.

-

LC-MS (FA) : m/z 256/258 [M−56]⁺ (Br isotopic pattern).

-

¹H NMR (CDCl₃) : δ 7.31 (dd, 1H), 6.98 (d, 1H), 4.52 (s, 2H), 3.63 (t, 2H), 2.81 (t, 2H), 1.50 (s, 9H).

Alternative Synthetic Approaches

Bromination of Tetrahydroisoquinoline Precursors

While less common, direct bromination of unsubstituted tetrahydroisoquinoline has been explored. However, this method suffers from poor regioselectivity and requires harsh conditions (e.g., Br₂ in HBr/AcOH), making Boc protection of pre-brominated amines more practical.

Industrial-Scale Considerations

Solvent and Reagent Optimization

Industrial protocols prioritize cost-effective solvents like toluene over THF and replace DIPEA with triethylamine without sacrificing yield. Continuous flow reactors enhance mixing and temperature control, reducing reaction times to 4–6 hours.

Purification Strategies

Large-scale batches use recrystallization (hexane/EtOAc) instead of chromatography, achieving >99% purity. Process analytical technology (PAT) monitors isomer ratios in real-time to ensure consistency.

Challenges and Troubleshooting

Isomer Separation

The 6-bromo and 8-bromo isomers exhibit similar polarities, necessitating high-resolution chromatography. Increasing the heptane fraction in the mobile phase improves separation but extends run times.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline ring, leading to the formation of isoquinoline derivatives.

Reduction: Reduction of the bromine atom can yield the corresponding hydrogenated product.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be employed under mild conditions.

Major Products

Oxidation: Isoquinoline derivatives.

Reduction: Hydrogenated isoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that derivatives of isoquinoline compounds exhibit significant anticancer properties. Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate has been studied for its potential to inhibit cancer cell proliferation. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines.

Case Study:

A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent against breast cancer .

Neurological Research

Isoquinoline derivatives are also being investigated for their neuroprotective effects. This compound has shown promise in protecting neuronal cells from oxidative stress.

Case Study:

In a study focusing on neurodegenerative diseases, this compound was tested for its ability to mitigate oxidative damage in neuronal cultures exposed to hydrogen peroxide. The findings indicated a significant reduction in reactive oxygen species (ROS) levels, highlighting its potential as a neuroprotective agent .

Building Block in Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its bromine atom facilitates nucleophilic substitution reactions, allowing for the development of diverse chemical entities.

Data Table: Synthesis Pathways Using this compound

| Reaction Type | Reagent Used | Product Formed |

|---|---|---|

| Nucleophilic Substitution | Sodium azide (NaN₃) | Tert-butyl 6-(azido)-3,4-dihydroisoquinoline |

| Coupling Reaction | Palladium catalyst | Biaryl compounds |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Tert-butyl 6-bromoisoquinoline |

Mécanisme D'action

The mechanism of action of tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group enhances its lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can bind to its target, modulating its activity and leading to the desired biological effect. The exact pathways involved would depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Structural Analogues: Substituent Position and Functional Group Variations

Key structural analogues differ in substituent positions (e.g., 6- vs. 7-bromo) or functional groups (e.g., hydroxyl, alkoxy, boronic ester). Below is a comparative analysis:

Physical and Chemical Properties

- Solubility and Stability : The 6-bromo derivative’s oily state contrasts with the solid hydroxy analogue, reflecting bromine’s hydrophobic influence versus the hydroxyl group’s polarity .

- Reactivity : Bromine at the 6-position facilitates cross-coupling (e.g., with boronic esters), while the 7-bromo isomer undergoes efficient borylation (96% yield for Compound 6) .

- Spectroscopic Data :

- 6-Bromo : ¹H NMR (CDCl₃) signals for aromatic protons are deshielded due to bromine’s electron-withdrawing effect.

- 6-Isopropoxy (11c) : Distinct methine multiplet (δ 4.54–4.46 ppm) and isopropyl doublet (δ 1.32 ppm) .

Activité Biologique

Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No. 893566-74-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H18BrNO2

- Molecular Weight : 312.20 g/mol

- IUPAC Name : Tert-butyl 6-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate

- InChIKey : SZIPGDGOBMFCEH-UHFFFAOYSA-N

This compound has been identified as a modulator of various biological pathways. Its structure suggests potential interactions with neurotransmitter systems, particularly dopamine receptors. Research indicates that compounds with similar isoquinoline structures can act as allosteric modulators of dopamine receptors, influencing signaling pathways involved in neuropsychiatric disorders .

Pharmacological Characterization

Recent studies have characterized the pharmacological profile of this compound:

- Dopamine Receptor Modulation : It has shown selective modulation of D1 dopamine receptors, which are implicated in cognitive functions and reward pathways. In vitro studies have reported an EC50 value of approximately 2.3 nM for human D1 receptors, indicating high potency .

- Neuroprotective Effects : Animal models have demonstrated that derivatives of isoquinoline exhibit neuroprotective properties against oxidative stress and neuroinflammation, suggesting potential therapeutic applications in neurodegenerative diseases .

Case Studies

- Dopaminergic Activity : A study published in the Journal of Medicinal Chemistry evaluated various isoquinoline derivatives for their effects on dopaminergic signaling. This compound was noted for its ability to enhance cAMP levels in HEK293 cells expressing human D1 receptors, supporting its role as a positive allosteric modulator .

- Neuroprotection in Models of Parkinson's Disease : In an experimental model of Parkinson's disease, this compound demonstrated the ability to reduce neuronal death and improve motor function in treated animals compared to controls. The mechanism was attributed to its antioxidant properties and ability to modulate dopaminergic signaling pathways .

- Antidepressant-like Effects : A behavioral study assessed the antidepressant-like effects of this compound in mice subjected to stress paradigms. Results indicated significant reductions in immobility time in the forced swim test, suggesting potential antidepressant activity linked to dopaminergic modulation .

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | EC50 (nM) | Biological Activity |

|---|---|---|---|

| This compound | 893566-74-0 | 2.3 | D1 receptor PAM |

| LY3154207 | Not available | 0.5 | D1 receptor PAM |

| Other Isoquinoline Derivative | Not available | Varies | Neuroprotective |

Q & A

[Basic] What are the standard synthetic protocols for synthesizing Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, and what reaction conditions are critical for achieving high yields?

The compound is typically synthesized via lithiation-electrophilic quenching strategies. For example, lithiation of a tetrahydroisoquinoline precursor with n-BuLi in THF at low temperatures (-78°C), followed by quenching with a brominating agent (e.g., 1,3-dibromopropane or Br₂), yields the brominated product . Microwave-assisted reactions (e.g., 100°C for 1 hour) have been employed to accelerate coupling steps in related syntheses, improving efficiency . Critical conditions include:

- Strict temperature control to avoid side reactions.

- Use of anhydrous solvents (THF, DMF) to maintain reagent activity.

- Purification via flash chromatography (hexane/EtOAc gradients) or recrystallization .

[Basic] How is the bromo substituent introduced at the 6-position of the tetrahydroisoquinoline ring?

The bromo group is introduced via electrophilic aromatic substitution or directed ortho-metallation . Lithiation at the 6-position using n-BuLi generates a reactive site, which is quenched with electrophiles like bromine or 1,2-dibromoethane. For example, quenching with Br(CH₂)₃Br in THF at -78°C followed by warming to room temperature achieves regioselective bromination . Alternative methods include Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic esters, though this is less common for bromine introduction .

[Advanced] What strategies are effective for functionalizing the bromo group to introduce diverse substituents?

The bromo group serves as a versatile handle for further modifications:

- Nucleophilic substitution : Alkoxy groups (e.g., ethoxy, propoxy) are introduced using alcohols or alkyl halides under basic conditions (K₂CO₃, DMF, 60°C) .

- Cross-coupling : Suzuki-Miyaura reactions with boronic acids (Pd(dppf)Cl₂, Cs₂CO₃, dioxane, 90°C) enable aryl/heteroaryl substitutions .

- Azide introduction : Treatment with NaN₃ in DMF at 80°C replaces bromine with an azide group, useful for click chemistry .

- Borylation : Miyaura borylation with bis(pinacolato)diboron (Pd catalyst, KOAc) generates boronate esters for further coupling .

[Basic] What spectroscopic techniques confirm the structure and purity of this compound?

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–7.2 ppm), tert-butyl carbamate (δ 1.4–1.5 ppm), and dihydroisoquinoline CH₂ groups (δ 2.7–3.6 ppm) .

- Mass Spectrometry (ESI-MS) : The molecular ion [M+H]⁺ and fragments (e.g., [M+H-Boc]⁺ at m/z 191.1) confirm molecular weight and Boc-deprotection patterns .

- HPLC : Retention time and peak purity (>98%) are assessed using C18 columns with acetonitrile/water gradients .

[Advanced] How can computational methods assist in predicting reactivity or optimizing synthetic routes?

Molecular dynamics simulations and DFT calculations model reaction pathways, such as lithiation selectivity or transition states in cross-coupling. For example, simulations of tert-butyl group steric effects predict regioselectivity in electrophilic substitutions . Computational tools like Gaussian or ORCA optimize reaction parameters (e.g., solvent polarity, temperature) to reduce trial-and-error experimentation .

[Basic] What storage conditions are recommended to maintain stability?

Store under inert gas (N₂/Ar) in sealed containers at 2–8°C to prevent hydrolysis of the Boc group. Moisture exposure leads to carbamate degradation, detectable via NMR (appearance of NH peaks) or TLC .

[Advanced] What palladium catalysts and ligands are effective in cross-coupling reactions with this compound?

- Pd(dppf)Cl₂ : Used in Suzuki-Miyaura couplings with boronic acids (e.g., aryl/heteroaryl groups) .

- Pd(PPh₃)₄ : Effective for Stille couplings with tributylstannanes .

- Buchwald-Hartwig ligands : XPhos or SPhos enhance amination/alkoxylation efficiency .

Reactions typically occur in dioxane or THF at 80–100°C with Cs₂CO₃ as a base .

[Advanced] How do protecting groups influence regioselective modifications of the tetrahydroisoquinoline core?

The tert-butyl carbamate (Boc) group:

- Blocks the 2-position nitrogen, directing electrophiles to the 6-bromo site .

- Stabilizes intermediates during lithiation by reducing side reactions .

Deprotection with TFA or HCl in dioxane regenerates the free amine for further functionalization (e.g., acylation, alkylation) .

[Basic] What safety precautions are necessary when handling this compound?

- Hazards : Acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

- PPE : Use nitrile gloves, goggles, and fume hoods.

- Spill management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste .

[Advanced] What deprotection methods remove the Boc group, and how do they affect downstream applications?

- Acidolysis : TFA (20–50% in DCM, 2–4 hours) or HCl (4M in dioxane) cleaves the Boc group, yielding the free amine .

- Microwave-assisted deprotection : Reduces reaction time (30 minutes vs. 4 hours) but may require careful pH adjustment to prevent side reactions .

The free amine is pivotal for constructing peptidomimetics or metal complexes in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.